molecular formula C14H14 B1360263 2,4-DIMETHYL-1,1'-BIPHENYL CAS No. 4433-10-7

2,4-DIMETHYL-1,1'-BIPHENYL

Cat. No.: B1360263
CAS No.: 4433-10-7
M. Wt: 182.26 g/mol
InChI Key: FNPGJPKNKADBGK-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,4-dimethyl- is an organic compound with the molecular formula C14H14. It consists of two benzene rings connected by a single bond, with methyl groups attached to the 2nd and 4th positions of one of the benzene rings. This compound is also known by other names such as o,p’-Bitolyl and 2,4’-Dimethylbiphenyl .

Scientific Research Applications

1,1’-Biphenyl, 2,4-dimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex biphenyl derivatives. It also serves as a model compound for studying the reactivity and properties of biphenyl systems .

Biology: In biological research, this compound is used to study the interactions of biphenyl derivatives with biological molecules and their potential biological activities.

Medicine: 1,1’-Biphenyl, 2,4-dimethyl- and its derivatives have been investigated for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. It also finds applications in the development of organic light-emitting diodes (OLEDs) and liquid crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,4-dimethyl- can be synthesized through various methods. One common method involves the Grignard reaction, where (4-methylphenyl)magnesium bromide is reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere. The reaction mixture is then refluxed, cooled, and filtered to obtain the desired product .

Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,4-dimethyl- typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.

Chemical Reactions Analysis

1,1’-Biphenyl, 2,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding hydrocarbons.

Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups into the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed:

    Oxidation: Carboxylic acids, quinones

    Reduction: Hydrocarbons

    Substitution: Nitro compounds, sulfonic acids, halogenated biphenyls

Comparison with Similar Compounds

  • 1,1’-Biphenyl, 2,2’-dimethyl-
  • 1,1’-Biphenyl, 4,4’-dimethyl-
  • 1,1’-Biphenyl, 2,3-dimethyl-

Uniqueness: The unique positioning of the methyl groups at the 2nd and 4th positions of one benzene ring in 1,1’-Biphenyl, 2,4-dimethyl- imparts distinct chemical and physical properties compared to its isomers. This specific arrangement can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

IUPAC Name

2,4-dimethyl-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-8-9-14(12(2)10-11)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPGJPKNKADBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196138
Record name 1,1'-Biphenyl, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4433-10-7
Record name 2,4-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSH67QY9PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
substrate
Quantity
0.439 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.0878 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
substrate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.06 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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